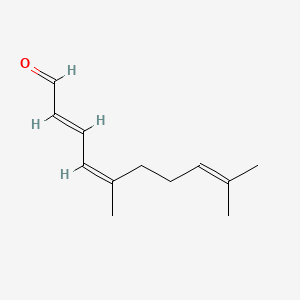
5,9-Dimethyldeca-2,4,8-trienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethyldeca-2,4,8-trienal is an organic compound with the molecular formula C12H18O. It is characterized by its unique structure, which includes three conjugated double bonds and an aldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethyldeca-2,4,8-trienal typically involves the use of citral as a starting material. The process includes several steps:
Aldol Condensation: Citral undergoes aldol condensation with acetaldehyde to form an intermediate compound.
Dehydration: The intermediate compound is then dehydrated to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common conditions include controlled temperature and pressure, as well as the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
5,9-Dimethyldeca-2,4,8-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form an alcohol.
Substitution: The double bonds in the compound can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 5,9-Dimethyldeca-2,4,8-trienoic acid.
Reduction: 5,9-Dimethyldeca-2,4,8-trienol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5,9-Dimethyldeca-2,4,8-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,9-Dimethyldeca-2,4,8-trienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects. The conjugated double bonds also play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Citral: A precursor in the synthesis of 5,9-Dimethyldeca-2,4,8-trienal.
Geranial: An isomer of citral with similar properties.
Uniqueness
This compound is unique due to its specific structure, which includes three conjugated double bonds and an aldehyde group. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
6048-88-0 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(2E,4Z)-5,9-dimethyldeca-2,4,8-trienal |
InChI |
InChI=1S/C12H18O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,7-8,10H,6,9H2,1-3H3/b5-4+,12-8- |
InChI Key |
BSKPLLBQVGLMGO-OVWGVEBBSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\C=C\C=O)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















